N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Description
N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H15ClF3N5O2 and its molecular weight is 497.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a 1,2,3-triazole core, like this one, have been found to interact with a wide range of biological targets .
Mode of Action
It’s known that 1,2,3-triazoles can interact with their targets in a variety of ways, often involving the formation of hydrogen bonds .
Biochemical Pathways
1,2,3-triazoles are known to be involved in a wide range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
The presence of a trifluoromethyl group in similar compounds has been shown to significantly improve the physicochemical and pharmacological properties of the parent molecules .
Result of Action
Compounds with a 1,2,3-triazole core have been found to exhibit a broad spectrum of pharmaceutical activity .
Action Environment
The stability of 1,2,3-triazoles is generally high, suggesting they may be resistant to various environmental conditions .
Biological Activity
N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex heterocyclic compound with significant potential in medicinal chemistry. Its structure features a 1,2,3-triazole core which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H15ClF3N5O2
- Molecular Weight : 497.86 g/mol
- CAS Number : 1031650-51-7
The compound's structure includes a chlorobenzyl group and a trifluoromethyl phenyl moiety, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to several key mechanisms:
- Target Interaction : The 1,2,3-triazole core enables interaction with various biological targets through hydrogen bonding and hydrophobic interactions.
- Biochemical Pathways : This compound is involved in multiple biochemical pathways, suggesting a broad spectrum of pharmacological effects.
- Stability and Resistance : The structural stability of triazoles indicates resistance to environmental degradation, which may enhance their therapeutic potential.
Pharmacological Activities
Research has highlighted several pharmacological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, triazole derivatives have shown promising results in inhibiting cancer cell proliferation through apoptosis induction .
- Antimicrobial Effects : Compounds featuring the triazole moiety are often tested for their antimicrobial properties. The presence of the trifluoromethyl group may enhance these effects by increasing lipophilicity and cellular uptake .
Research Findings and Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Properties
CAS No. |
1031650-51-7 |
---|---|
Molecular Formula |
C24H15ClF3N5O2 |
Molecular Weight |
497.86 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-oxo-3-[3-(trifluoromethyl)phenyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H15ClF3N5O2/c25-18-7-2-1-4-15(18)12-29-22(34)14-8-9-17-19(11-14)33-21(30-23(17)35)20(31-32-33)13-5-3-6-16(10-13)24(26,27)28/h1-11,32H,12H2,(H,29,34) |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)C(F)(F)F)Cl |
solubility |
not available |
Origin of Product |
United States |
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